Oxyphyllenon A

Übersicht

Beschreibung

Oxyphyllenone A is a natural product found in Alpinia oxyphylla with data available.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Oxyphyllenon A ist einer der Wirkstoffe in Alpiniae Oxyphyliae Fructus (AOF), einem chinesischen Kraut, das häufig zur Behandlung der Alzheimer-Krankheit (AD) eingesetzt wird {svg_1} {svg_2}. Es zeigt eine hohe Affinität zu Zielen, darunter PPARG, ESR1 und AKT1 {svg_3} {svg_4}. Diese Ergebnisse liefern eine neue Grundlage für die Anwendung von AOF und die Anti-AD-Studie {svg_5} {svg_6}.

Netzwerkpharmakologie-Analyse

Die potenziellen Mechanismen von AOF, das this compound enthält, wurden durch Netzwerkpharmakologie-Analyse untersucht {svg_7} {svg_8}. Die Ergebnisse zeigten, dass AOF 184 Zielgene umfasst {svg_9} {svg_10}.

Molekular-Docking

Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkung von this compound mit seinen Zielen zu verstehen {svg_11} {svg_12}. Dies hilft beim Verständnis der Arzneimittelantwort und Proteinphosphorylierung {svg_13} {svg_14}.

Signalweg-Regulation

This compound ist an der Regulation mehrerer Signalwege beteiligt, wie z. B. der PI3K-Akt-, HIF-1- und MAPK-Pfade {svg_15} {svg_16}. Diese Pfade spielen eine entscheidende Rolle bei der Gen-Transkription, dem Zelltod, der Zellproliferation und der Arzneimittelantwort {svg_17} {svg_18}.

Antioxidationsfunktionen

Studien zeigen, dass der n-Butanolextrakt von AOF, der this compound enthält, die Lern- und Gedächtnisfähigkeiten von Mäusen mit Demenz verbessern kann {svg_19} {svg_20}. Dies hängt mit seinen Antioxidationsfunktionen zusammen {svg_21} {svg_22}.

Steigerung der ChAT-Aktivität

This compound, als Teil von AOF, ist dafür bekannt, die ChAT-Aktivität zu verstärken {svg_23} {svg_24}. Dies spielt eine wichtige Rolle bei der Verbesserung der kognitiven Fähigkeiten von Patienten, die an der Alzheimer-Krankheit leiden {svg_25} {svg_26}.

Wirkmechanismus

Target of Action

Oxyphyllenone A, an active ingredient in Alpiniae Oxyphyliae Fructus (AOF), has been found to show high affinity to several targets, including PPARG , ESR1 , and AKT1 . These targets play crucial roles in various cellular processes, such as gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Mode of Action

Oxyphyllenone A interacts with its targets, leading to changes in their activity. For instance, it inhibits the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This interaction and the resulting changes can have significant effects on the cellular processes controlled by these targets.

Biochemical Pathways

The key targets of Oxyphyllenone A are involved in numerous signal pathways, such as the PI3K-Akt , HIF-1 , and MAPK pathways . These pathways regulate various cellular processes, including gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Result of Action

The interaction of Oxyphyllenone A with its targets and the subsequent changes in cellular processes can lead to various molecular and cellular effects. For instance, it has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This suggests that Oxyphyllenone A may have anti-inflammatory effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Oxyphyllenone A plays a significant role in biochemical reactions by inhibiting nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from L-arginine. Oxyphyllenone A inhibits the production of nitric oxide in lipopolysaccharide-activated macrophages with an IC50 value of 28 micromolar . The inhibition of nitric oxide synthase by Oxyphyllenone A suggests that it may interact with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This interaction is crucial for its anti-inflammatory properties, as excessive nitric oxide production is associated with inflammatory diseases.

Cellular Effects

Oxyphyllenone A exerts various effects on different types of cells and cellular processes. In macrophages, it inhibits the production of nitric oxide, which is a key mediator of inflammation . By reducing nitric oxide levels, Oxyphyllenone A can modulate inflammatory responses and potentially alleviate symptoms of inflammatory diseases. Additionally, Oxyphyllenone A may influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxyphyllenone A involves its interaction with nitric oxide synthase. By binding to the enzyme’s active site, Oxyphyllenone A inhibits its activity, leading to a reduction in nitric oxide production . This inhibition can result in decreased activation of downstream signaling pathways that are dependent on nitric oxide. Furthermore, Oxyphyllenone A may affect gene expression by modulating the levels of nitric oxide, which can act as a transcriptional regulator for various genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxyphyllenone A have been observed to change over time. The stability and degradation of Oxyphyllenone A can influence its long-term effects on cellular function. Studies have shown that Oxyphyllenone A remains stable under certain conditions, allowing for sustained inhibition of nitric oxide production Prolonged exposure to Oxyphyllenone A may lead to adaptive responses in cells, potentially altering its efficacy over time

Dosage Effects in Animal Models

The effects of Oxyphyllenone A vary with different dosages in animal models. At lower doses, Oxyphyllenone A effectively inhibits nitric oxide production and exhibits anti-inflammatory properties . At higher doses, Oxyphyllenone A may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that there is a threshold effect, where the efficacy of Oxyphyllenone A plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

Oxyphyllenone A is involved in metabolic pathways related to the production and regulation of nitric oxide. It interacts with nitric oxide synthase, inhibiting its activity and reducing the levels of nitric oxide . This interaction can affect metabolic flux and the levels of metabolites involved in inflammatory responses. Additionally, Oxyphyllenone A may influence other metabolic pathways indirectly by modulating the levels of nitric oxide, which acts as a signaling molecule in various metabolic processes.

Transport and Distribution

Within cells and tissues, Oxyphyllenone A is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments The distribution of Oxyphyllenone A can influence its efficacy and activity, as its localization within cells can determine its accessibility to target enzymes and biomolecules

Subcellular Localization

The subcellular localization of Oxyphyllenone A can affect its activity and function. Oxyphyllenone A may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interaction with nitric oxide synthase and other biomolecules, determining its efficacy in inhibiting nitric oxide production. Understanding the subcellular localization of Oxyphyllenone A is crucial for optimizing its therapeutic potential.

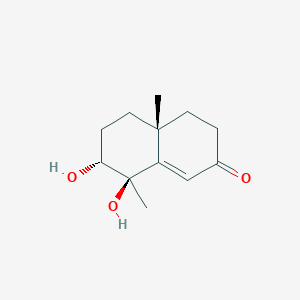

Eigenschaften

IUPAC Name |

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUEREMYIFNG-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Oxyphyllenone A and where is it found?

A: Oxyphyllenone A is a sesquiterpene compound primarily isolated from the fruits of the Alpinia oxyphylla plant, a traditional Chinese medicinal herb. [, , , ]

Q2: What is known about the structure of Oxyphyllenone A?

A: The structure of Oxyphyllenone A has been elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a noreudesmane-type sesquiterpenoid. [, , ] Further details on its exact molecular formula and spectroscopic data can be found in the referenced research papers.

Q3: Are there any derivatives or structural analogs of Oxyphyllenone A reported in the literature?

A: Yes, research has identified several structural analogs of Oxyphyllenone A, including Oxyphyllenone B, 4-methoxy-oxyphyllenone A, and Oxyphyllenone C, also found in Alpinia oxyphylla. [, , ] These analogs provide valuable insights into structure-activity relationships and may offer opportunities for developing more potent or selective compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of Oxyphyllenone A?

A: Researchers typically employ a combination of chromatographic techniques for isolating Oxyphyllenone A from Alpinia oxyphylla extracts. These include column chromatography using silica gel, reverse phase C18 silica gel, Sephadex LH-20, and MCI gel. [, ] Structural characterization is achieved through spectroscopic methods like NMR and MS. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.